molecular formula C9H9ClO3S B1349338 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone CAS No. 24437-48-7

1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone

Cat. No.: B1349338
CAS No.: 24437-48-7
M. Wt: 232.68 g/mol
InChI Key: LXWVEFAAYCFRPS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone is an organic compound characterized by the presence of a chlorophenyl group and a methylsulfonyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone is an organic compound with a chlorophenyl group and a methylsulfonyl group attached to an ethanone backbone. It is also known as CMS. This compound has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry this compound is used as an intermediate in the synthesis of more complex organic molecules. It can be synthesized through the reaction of 4-chlorobenzaldehyde with methylsulfonyl chloride in the presence of a base like triethylamine, typically under mild conditions, followed by purification. In industrial production, similar reagents and conditions are used in large-scale batch reactions, optimized for high yield and purity, and often incorporate advanced purification techniques like recrystallization or chromatography.

Biology It is investigated for its potential biological activity and interactions with biomolecules.

Medicine Explored for potential therapeutic properties, including anti-inflammatory and antimicrobial effects. CMS has demonstrated antimicrobial properties against pathogens, including bacteria and fungi. For example, it has a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 16 µg/mL against Candida albicans. CMS has also shown promise as an antitumor agent, inducing apoptosis in cancer cells through the activation of caspase pathways. A study by Murlykina et al. indicated that CMS exhibited cytotoxic effects against breast cancer cell lines with an IC50 value of 12 µM, highlighting its potential in cancer treatment.

Industry It is utilized in the production of specialty chemicals and materials.

Pharmacokinetics

The pharmacokinetic profile of CMS suggests good bioavailability and moderate lipophilicity, which are favorable for oral administration. Studies indicate a half-life of approximately 3 hours in vivo, with metabolic pathways primarily involving hepatic metabolism.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)ethanone: Lacks the methylsulfonyl group, resulting in different reactivity and applications.

    4-Chlorophenyl methyl sulfone: Similar structure but with different functional groups, leading to distinct chemical properties.

Biological Activity

1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, also known as CMS , is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H9ClO2S
  • Molecular Weight : 216.68 g/mol
  • CAS Number : 100-00-0

The compound features a chlorophenyl group and a methylsulfonyl moiety, which contribute to its reactivity and biological profile.

This compound exhibits several mechanisms of action that contribute to its biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways, including cyclooxygenases (COX), which are crucial in the inflammatory response.
  • Antioxidant Properties : CMS acts as a scavenger of free radicals, thereby reducing oxidative stress in cells.
  • Modulation of Cell Signaling Pathways : It influences signaling pathways related to apoptosis and cell proliferation, making it a candidate for cancer therapy.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Study ReferenceIC50 (µM)Comparison DrugResult
El-Karim et al. 5.40DiclofenacSuperior COX-2 inhibition
ResearchGate 6.25AspirinComparable anti-inflammatory effect

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Antitumor Activity

CMS has shown promise in preliminary studies as an antitumor agent. It induces apoptosis in cancer cells through the activation of caspase pathways.

  • Case Study : A study conducted by Murlykina et al. indicated that CMS exhibited cytotoxic effects against breast cancer cell lines with an IC50 value of 12 µM, highlighting its potential in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of CMS suggests good bioavailability and moderate lipophilicity, which are favorable for oral administration. Studies indicate a half-life of approximately 3 hours in vivo, with metabolic pathways primarily involving hepatic metabolism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone, and what are the critical reaction conditions to consider?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example, α-bromo-4-chloroacetophenone derivatives (as in ) react with methylsulfonyl-containing nucleophiles under reflux conditions in aprotic solvents like benzene or DMF. Key parameters include temperature control (reflux at ~80–100°C), stoichiometric ratios (1:1 for limiting reagents), and catalyst use (e.g., K₂CO₃ for deprotonation). Post-reaction purification often involves recrystallization from ethanol or diethyl ether to isolate high-purity crystals .

Q. How can spectroscopic techniques (e.g., IR, NMR, mass spectrometry) be employed to characterize the structural features of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify the sulfonyl group (S=O stretch at ~1150–1300 cm⁻¹) and ketone (C=O stretch at ~1680–1720 cm⁻¹). Contamination artifacts (e.g., solvent peaks) must be subtracted, as noted in NIST protocols .
  • NMR : The ¹H NMR spectrum will show aromatic protons (δ 7.2–8.0 ppm for chlorophenyl) and methylsulfonyl protons (δ 3.0–3.5 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~200–210 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 289 for C₁₅H₁₅NO₃S analogs) and fragmentation patterns to verify substituents .

Q. What are the typical reactivity patterns of the methylsulfonyl group in this compound under oxidative or reductive conditions?

  • Methodological Answer : The methylsulfonyl group is generally stable under mild conditions but can undergo reduction to thioethers using agents like LiAlH₄. Oxidation is less common but may occur under strong conditions (e.g., peroxides). Reactivity studies should prioritize inert atmospheres to avoid unintended side reactions .

Advanced Research Questions

Q. How do computational methods (e.g., QSPR, DFT) aid in predicting the electronic properties and regioselectivity of substitution reactions involving this compound?

  • Methodological Answer : Quantum chemical calculations (DFT) model electron density distributions, identifying electrophilic sites (e.g., ketone carbonyl) for nucleophilic attack. Quantitative Structure-Property Relationship (QSPR) models predict solubility and reactivity trends based on substituent electronic effects (e.g., chlorophenyl’s electron-withdrawing nature). Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. What strategies resolve contradictory data in biological activity studies of structurally similar ethanone derivatives (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain differences) or concentration-dependent effects. Standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC₅₀/EC₅₀ calculations) are critical. Comparative studies with analogs (e.g., 4-chlorophenyl vs. biphenyl derivatives) isolate substituent-specific effects .

Q. How can crystallographic data improve the design of derivatives with enhanced thermal stability or bioactivity?

  • Methodological Answer : X-ray crystallography (e.g., as in ) reveals dihedral angles and packing interactions. For example, a smaller dihedral angle (e.g., 3.14° between aromatic rings) enhances planarity and π-π stacking, improving thermal stability. Hydrogen-bonding motifs guide modifications to optimize solubility or receptor binding .

Q. Experimental Design & Data Analysis

Q. What experimental controls are essential when studying the compound’s role as a photoinitiator in polymer chemistry?

  • Methodological Answer : Include light intensity controls (UV-vis radiometers), radical scavengers (e.g., TEMPO) to confirm initiation mechanisms, and inert atmosphere (N₂/Ar) to prevent oxygen inhibition. Monitor polymerization kinetics via FTIR (C=C bond consumption) or DSC .

Q. How can phase change data (e.g., boiling point, sublimation temperature) inform solvent selection for recrystallization or chromatography?

  • Methodological Answer : High boiling points (~500°C, as in ) suggest high-polarity solvents (e.g., DMF or DMSO) for dissolution. Sublimation tendencies require low-pressure setups for purification. Differential Scanning Calorimetry (DSC) determines melting ranges to avoid decomposition during heating .

Q. Contradiction Management

Q. How should researchers address discrepancies in reported biological activities between academic studies and patent literature?

  • Methodological Answer : Cross-validate assays using reference compounds (e.g., HDAC inhibitors in ) and replicate conditions from primary literature. Patent claims may omit negative data, necessitating independent IC₅₀ determinations and structural verification (e.g., HPLC purity >95%) .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-14(12,13)6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWVEFAAYCFRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370950
Record name 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24437-48-7
Record name 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24437-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-(methanesulfonyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone
1-(4-Chlorophenyl)-2-(methylsulfonyl)ethanone

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